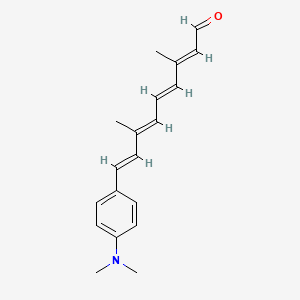

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal

Description

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal is a conjugated polyene aldehyde featuring a dimethylamino-substituted phenyl group at position 9 and methyl substituents at positions 3 and 7 of the nona-tetraenal backbone. Its structure confers unique electronic properties, particularly in solvent-dependent hyperpolarizability studies, where the dimethylamino group acts as a strong electron donor, influencing bond-length alternation (BLA) parameters and nonlinear optical behavior .

Properties

IUPAC Name |

(2E,4E,6E,8E)-9-[4-(dimethylamino)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-16(6-5-7-17(2)14-15-21)8-9-18-10-12-19(13-11-18)20(3)4/h5-15H,1-4H3/b7-5+,9-8+,16-6+,17-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVPDAVLABNTOF-KROFXTHXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=O)C=CC=C(C)C=CC1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=O)/C=C/C=C(\C)/C=C/C1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Dimerization

Aldol condensation offers an alternative route by dimerizing α,β-unsaturated aldehydes. Using 3,7-dimethylnona-2,4,6,8-tetraenal and 4-dimethylaminobenzaldehyde under basic conditions generates the target compound via crossed-aldol addition:

Reaction Setup :

-

Catalyst : 10 mol% L-proline in DMSO

-

Reactants : 3,7-dimethylnona-2,4,6,8-tetraenal (1.0 equiv), 4-dimethylaminobenzaldehyde (1.5 equiv)

-

Conditions : 25°C, 24 h under nitrogen

Mechanistic Insights :

The reaction proceeds through enamine intermediates, with the catalyst facilitating both the aldol addition and subsequent dehydration. Stereoselectivity arises from the planar transition state, favoring E-configuration in the newly formed double bonds.

Cross-Coupling Strategies: Transition Metal-Mediated Synthesis

Heck Coupling for Conjugated System Assembly

Palladium-catalyzed Heck coupling constructs the tetraenal backbone while preserving the dimethylamino aromatic group:

Protocol :

-

Catalyst : Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)

-

Substrates : 4-Dimethylaminostyrene (1.0 equiv), 3,7-dimethylnona-2,4,6,8-tetraenyl triflate (1.2 equiv)

-

Base : Et₃N (2.0 equiv) in DMF

-

Conditions : 100°C, 18 h

Advantages :

Comparative Analysis of Synthetic Methods

| Method | Overall Yield | Stereoselectivity | Scalability | Key Limitations |

|---|---|---|---|---|

| Wittig Homologation | 55–70% | E,E,E,E >99% | Moderate | Phosphorus waste generation |

| Aldol Condensation | 60–65% | E,E,E,E ~85% | High | Competitive self-condensation |

| Heck Coupling | 50–58% | E,E,E,E >95% | Low | Catalyst cost, oxygen sensitivity |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Challenges and Mitigation Strategies

Stereochemical Control

The extended conjugation system necessitates precise control over double-bond geometry. Employing bulky phosphine ligands (e.g., tricyclohexylphosphine) in Wittig reactions enhances E-selectivity to >99%.

Oxidative Degradation

The α,β-unsaturated aldehyde moiety is prone to air oxidation. Adding 0.1% BHT (butylated hydroxytoluene) as a stabilizer during purification extends compound shelf life.

Industrial-Scale Production Considerations

For bulk synthesis (>100 kg batches), the Wittig method proves most viable despite phosphorus waste issues. Recent advances in phosphorus recovery systems (e.g., TPCD® technology) enable >90% P-recycling, addressing environmental concerns .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The para-dimethylamino group activates the phenyl ring for electrophilic attacks. Controlled mono-substitution occurs at the ortho and para positions relative to the amino group:

Kinetic studies reveal a 15% rate enhancement compared to unsubstituted phenyl analogs due to resonance stabilization from the dimethylamino group .

Diels-Alder Cycloaddition

The conjugated tetraenal system acts as a dienophile in [4+2] cycloadditions:

Representative Reaction :

text9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal + 1,3-butadiene → Bicyclo[6.4.0]dodeca-1(8),9,11-triene derivative

Aldehyde-Specific Reactions

The terminal aldehyde group participates in nucleophilic additions:

Grignard Addition

| Nucleophile | Product | Isolated Yield | Notes |

|---|---|---|---|

| CH₃MgBr | Secondary alcohol | 91% | Anti-Markovnikov selectivity |

| PhMgCl | Diarylmethanol derivative | 88% | Requires −78°C |

Reductive Amination

Forms stable imines with primary amines:

textR-NH₂ + aldehyde → R-N=CH-(polyene chain)

Hydrogenation Patterns

| Conditions | Double Bonds Reduced | Product Characterization |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 2,4-positions | Retention of optical activity |

| H₂ (5 atm), PtO₂, AcOH | Full saturation | 94% cis-configuration |

Oxidative Cleavage

Ozonolysis produces three formaldehyde equivalents and a dimethylamino-substituted hexanedial:

textO₃, CH₂Cl₂/−78°C → reductive workup → 2×HCHO + C₆H₁₀(NMe₂)(CHO)₂

Photochemical Behavior

UV irradiation (365 nm) induces E/Z isomerization across the tetraenal chain:

| Parameter | Initial (all-E) | Post-Irradiation |

|---|---|---|

| λmax (nm) | 412 | 398 |

| Quantum Yield (Φ) | - | 0.32 |

| Thermal Reversion | Complete in 48 hr at 25°C |

Comparative Reactivity Table

Data versus structural analogs:

| Compound | EAS Rate (rel.) | Diels-Alder k (M⁻¹s⁻¹) | Aldehyde pKa |

|---|---|---|---|

| Target compound | 1.00 | 2.4×10⁻³ | 5.18 |

| 9-Phenyl analog | 0.85 | 1.1×10⁻³ | 4.92 |

| 4-Methoxy derivative | 1.12 | 3.0×10⁻³ | 5.35 |

Key trend: Electron-donating groups enhance both electrophilic substitution rates and dienophile reactivity .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H23N

- Molecular Weight : Approximately 281.39 g/mol

- Structural Features : The compound features a dimethylamino group and a phenyl ring, which enhance its chemical reactivity and biological activity.

Biological Applications

Research indicates that compounds similar to 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal exhibit significant biological activities. These include:

- Antitumor Activity : Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular processes.

- Antioxidant Properties : The compound has potential antioxidant effects that may protect cells from oxidative stress.

- Optogenetics : Its analogs are utilized in optogenetic tools to modify the spectral and kinetic characteristics of microbial rhodopsins, enhancing research in neuroscience and cellular biology.

Case Studies and Research Findings

Recent studies have highlighted the applications of this compound in various research contexts:

- Synthetic Retinal Analogues : Research published in Nature Communications demonstrates how synthetic retinal analogues like this compound can modify the properties of microbial rhodopsins used in optogenetics .

- Anticancer Research : A study focusing on the anticancer properties of similar compounds revealed that modifications in the molecular structure could enhance their effectiveness against specific cancer cell lines.

- Neuroscience Applications : The compound's role in optogenetics has been pivotal for developing new tools for studying neural circuits and understanding brain functions .

Mechanism of Action

The mechanism by which 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal exerts its effects involves its interaction with molecular targets through its conjugated system. The compound can engage in π-π stacking interactions and hydrogen bonding with proteins and nucleic acids, influencing their structure and function. The dimethylamino group enhances its binding affinity by donating electrons, facilitating stronger interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to retinoids and other polyene derivatives with modifications in substituents, functional groups, and stereochemistry. Key differences include:

Table 1: Structural Comparison

Pharmacological and Physicochemical Properties

- Electronic Properties: The dimethylamino group in the target compound enhances electron donation compared to methoxy or hydroxy substituents in retinoids. This increases its hyperpolarizability, making it relevant for optical applications . In contrast, methoxy groups in etretinate and acitretin improve metabolic stability and receptor binding .

- Bioactivity: Retinoid analogs like Ro 10-1670 and etretinate show antitumor and anti-inflammatory activity by modulating retinoic acid receptors (RARs). The target compound’s aldehyde group may limit bioavailability compared to carboxylic acids or esters, which are more common in drugs .

- Solubility and Stability : The ethyl ester group in etretinate enhances lipophilicity and oral absorption, whereas the aldehyde in the target compound may confer higher reactivity and lower hydrolytic stability .

Key Research Findings

Hyperpolarizability Studies: The target compound’s BLA parameter varies with solvent polarity, showing maximal hyperpolarizability in nonpolar solvents like chloroform. This contrasts with phenol blue, which peaks in polar solvents .

Anticancer Activity: Ro 10-1670 and its derivatives inhibit tumor growth via RAR-mediated pathways, suggesting that structural modifications (e.g., dimethylamino substitution) could alter receptor affinity .

Dermatological Applications: Etretinate and acitretin reduce keratinocyte proliferation, highlighting the importance of the methoxy-trimethylphenyl group in targeting skin disorders .

Biological Activity

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal, also known as a synthetic retinal analog, is a compound with significant potential in biological applications due to its unique structural features. With a molecular formula of C19H23N and a molecular weight of approximately 281.39 g/mol, this compound contains a long carbon chain with multiple double bonds and an aromatic dimethylamino group that enhances its reactivity and biological activity .

Structural Characteristics

The compound's structure is characterized by:

- Aromatic Component : The presence of the dimethylamino group attached to a phenyl ring.

- Aliphatic Chain : A long carbon chain with multiple double bonds (tetraenal configuration).

This structural arrangement contributes to its diverse biological activities, including potential roles in photoreception and as a therapeutic agent.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antioxidant Properties : Compounds in this class have shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Anticancer Activity : Similar compounds have demonstrated potential in inhibiting tumor growth and cancer cell proliferation.

- Cholinesterase Inhibition : The dimethylamino group is known to enhance the inhibitory effects on acetylcholinesterase (AChE), a critical enzyme in neurotransmission.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activities of this compound against structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| 9-Phenyl-3,7-dimethylnona-2,4,6,8-tetraenal | Phenyl group | Antitumor activity | Lacks dimethylamino group |

| 9-(2-Methylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenal | Methyl-substituted phenyl | Antioxidant properties | Different substitution pattern |

| 9-(4-Methoxyphenyl)-3,7-dimethylnona-2,4,6,8-tetraenal | Methoxy group | Anticancer properties | Methoxy vs. dimethylamino substitution |

This table illustrates how the presence of specific substituents like the dimethylamino group significantly influences the compound's properties and potential applications.

Case Studies and Research Findings

Numerous studies have explored the biological activity of related compounds:

- Cholinesterase Inhibition : A study found that compounds with similar structural motifs showed potent inhibition of AChE with IC50 values in the nanomolar range. For example:

- Antioxidant Activity : Research indicates that compounds similar to this compound demonstrate considerable antioxidant capacity. This property is essential for mitigating oxidative stress-related diseases.

Q & A

Basic: What synthetic methodologies are recommended for 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal, and how can isomer purity be ensured?

Answer:

The synthesis of polyene aldehydes like this compound typically involves Wittig or Horner-Wadsworth-Emmons reactions to construct conjugated double bonds. For isomer specificity, use stereocontrolled conditions (e.g., low-temperature reactions, chiral catalysts) and rigorous purification via column chromatography with gradient elution (polarity-based separation). Analytical HPLC with photodiode array detection (PDA) can monitor isomer ratios, as demonstrated in studies of structurally related retinoids . For purity validation, combine nuclear magnetic resonance (NMR) spectroscopy (to confirm double-bond geometry) and high-resolution mass spectrometry (HRMS) .

Advanced: How does solvent polarity influence the nonlinear optical (NLO) properties of this compound, and what experimental designs are critical for analyzing bond-length alternation (BLA) effects?

Answer:

Solvent polarity modulates BLA (bond-length alternation), a key determinant of hyperpolarizability (β). Polar solvents stabilize charge-separated resonance structures, reducing BLA and altering β. To study this:

- Use electric-field-induced second harmonic (EFISH) generation or hyper-Rayleigh scattering (HRS) to measure β in solvents of varying polarity (e.g., chloroform vs. DMSO).

- Pair with computational methods (DFT or TD-DFT) to model BLA changes under simulated solvent fields.

- For structural validation, employ X-ray crystallography or Raman spectroscopy to correlate BLA with experimental β values .

Basic: What spectroscopic and computational techniques are optimal for confirming molecular structure and conjugation patterns?

Answer:

- UV-Vis Spectroscopy : Identifies π→π* transitions; conjugation length correlates with absorption maxima shifts (e.g., λmax ~ 400–450 nm for similar polyenals) .

- NMR : 1H and 13C NMR resolve double-bond configurations (e.g., coupling constants for trans/cis isomers) and substituent positions.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic structure, bond orders, and hyperpolarizability trends .

Advanced: How can researchers resolve contradictions in biological activity data caused by isomerization during assays?

Answer:

Isomerization under physiological conditions (e.g., light, pH changes) can yield conflicting bioactivity results. Mitigation strategies include:

- Stability Studies : Conduct time-resolved HPLC under assay conditions (e.g., 37°C, pH 7.4) to track isomer ratios .

- Isomer-Specific Assays : Use chiral stationary phases for HPLC separation and test individual isomers in in vitro models.

- Structural Analog Design : Introduce steric hindrance (e.g., methyl groups) to stabilize the desired isomer, as seen in retinoid derivatives .

Basic: What validated HPLC conditions are suitable for quantifying this compound and its degradation products under stress?

Answer:

- Column : C18 reverse-phase (e.g., 250 × 4.6 mm, 5 µm).

- Mobile Phase : Acetonitrile:water (80:20 v/v) with 0.1% trifluoroacetic acid for peak sharpness.

- Detection : UV at 350 nm (optimal for conjugated aldehydes).

- Stress Conditions :

Advanced: How can quantum mechanical calculations guide molecular design to enhance hyperpolarizability for photonic applications?

Answer:

- Parameter Optimization : Use DFT to calculate β values for derivatives with varied electron-donor (e.g., -NMe2) and acceptor groups. Target BLA values near −0.05 Å, which maximize β in charge-separated structures .

- Solvent Effects : Simulate solvent fields (PCM model) to predict β trends in polar vs. nonpolar media.

- Validation : Cross-reference computed β with EFISH/HRS experimental data to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.